4-Ethyl-2-(2-methylthiazol-4-yl)phenol chemical structure properties
4-Ethyl-2-(2-methylthiazol-4-yl)phenol chemical structure properties
An In-Depth Technical Guide to 4-Ethyl-2-(2-methylthiazol-4-yl)phenol: Synthesis, Properties, and Potential Biological Applications
Introduction
The confluence of distinct pharmacophores within a single molecular entity represents a cornerstone of modern drug discovery. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged scaffold found in numerous FDA-approved drugs, including anticancer and antimicrobial agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for medicinal chemists.[3] Similarly, the phenol moiety is a well-established structural motif in a vast array of biologically active compounds, prized for its antioxidant properties and its role as a hydrogen bond donor and acceptor.
This technical guide focuses on the chemical structure, properties, and potential applications of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol , a molecule that marries these two critical pharmacophores. While this specific compound is not extensively documented in current literature, its structure suggests significant potential for biological activity. This document, therefore, serves as a predictive and exploratory guide for researchers, synthesizing information from closely related analogues and established chemical principles to provide a comprehensive overview. We will delve into its predicted physicochemical properties, propose a robust synthetic pathway, and explore its potential as a therapeutic agent, particularly as an enzyme inhibitor.
PART 1: Chemical Identity and Physicochemical Properties
A molecule's therapeutic potential is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[4] Here, we define the structure of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol and present its predicted properties based on computational models and data from its core fragments.[5][6][]
Molecular Structure and Identifiers
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IUPAC Name: 4-Ethyl-2-(2-methyl-1,3-thiazol-4-yl)phenol
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Molecular Formula: C₁₂H₁₃NOS
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Molecular Weight: 219.30 g/mol
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Chemical Structure:
(Note: Image is a representation of the described structure)
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties, which are crucial for assessing the molecule's drug-likeness. These values are estimated using established computational algorithms and by analyzing the properties of its constituent fragments, 4-ethylphenol and 2-methylthiazole.[4]
| Property | Predicted Value | Significance in Drug Discovery |
| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.5 | Indicates high lipophilicity, suggesting good membrane permeability but potentially lower aqueous solubility.[4] |
| Aqueous Solubility (LogS) | -3.0 to -4.0 | Predicts low to moderate solubility in water, a key factor for oral bioavailability. |
| pKa (Acid Dissociation Constant) | 9.5 - 10.5 (Phenolic -OH) | The acidity of the phenolic proton influences ionization state at physiological pH, affecting receptor binding and solubility. |
| Topological Polar Surface Area (TPSA) | ~50-60 Ų | Suggests good potential for oral bioavailability and cell membrane penetration. |
| Number of Hydrogen Bond Donors | 1 (Phenolic -OH) | |
| Number of Hydrogen Bond Acceptors | 2 (Thiazole N, Phenolic O) | |
| Rotatable Bonds | 2 | Indicates a degree of conformational flexibility, which can be important for binding to biological targets. |
PART 2: Synthesis and Characterization
A reliable and efficient synthetic route is paramount for the exploration of any novel compound. We propose a synthetic strategy based on the well-established Hantzsch thiazole synthesis, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8][9][10] This approach offers modularity and is compatible with a wide range of functional groups, including phenols.[11]
Proposed Synthetic Pathway
The synthesis is envisioned as a two-stage process. First, the required 4-bromo-2-methylthiazole is prepared via the Hantzsch synthesis. Second, this thiazole intermediate is coupled with a 4-ethyl-2-boronic acid-substituted phenol to yield the final product.
Caption: Proposed two-step synthesis of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol.
Experimental Protocol: Synthesis
Stage 1: Synthesis of 4-Bromo-2-methylthiazole
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To a solution of thioacetamide (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask, add 3-bromo-2-oxopropanal (1.1 eq).
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Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure using a rotary evaporator.
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Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-bromo-2-methylthiazole.
Stage 2: Suzuki-Miyaura Coupling
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To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methylthiazole (1.0 eq), 4-ethyl-2-(dihydroxyboranyl)phenol (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
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Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) as the catalyst.
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Add a degassed solvent system of toluene and water (e.g., 4:1 ratio).
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Heat the mixture to 80-90 °C and stir vigorously for 12-18 hours. Monitor the reaction by TLC or LC-MS.
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After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
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Purify the final product by column chromatography to obtain 4-Ethyl-2-(2-methylthiazol-4-yl)phenol.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the phenol and thiazole rings. Key predicted shifts include a singlet for the thiazole C5-H, distinct aromatic signals for the trisubstituted phenol ring, a quartet and a triplet for the ethyl group, and a singlet for the thiazole's methyl group. The phenolic -OH proton will likely appear as a broad singlet.
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¹³C NMR: The carbon spectrum will confirm the presence of all 12 unique carbon atoms in the molecule.
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Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would likely show a prominent molecular ion peak (M⁺) at m/z = 219. Characteristic fragmentation may involve cleavage of the ethyl group and potential fragmentation of the thiazole ring.[12][13][14]
PART 3: Potential Biological Activity and Mechanism of Action
The structural combination of a phenol and a thiazole ring suggests several potential biological activities, including antioxidant, anticancer, and anti-inflammatory effects.[1][15][16] Thiazole derivatives are known to act as inhibitors of various enzymes, such as Cyclooxygenase (COX), which is a key enzyme in the inflammatory pathway.[17]
Cyclooxygenase (COX) Inhibition: A Plausible Mechanism
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[18] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. The phenolic moiety of our target compound could play a crucial role in binding to the active site of COX enzymes, potentially through hydrogen bonding, while the thiazole core provides a rigid scaffold for optimal orientation.
Caption: The arachidonic acid cascade and the inhibitory action of the target compound on COX enzymes.
PART 4: Experimental Protocol for Biological Assay
To validate the predicted biological activity, a robust in vitro assay is required. The following protocol outlines a fluorometric assay to determine the inhibitory potential of 4-Ethyl-2-(2-methylthiazol-4-yl)phenol against COX-1 and COX-2.[18][19][20]
In Vitro COX Inhibition Assay (Fluorometric)
Principle: This assay measures the peroxidase activity of COX enzymes. The enzyme converts arachidonic acid to Prostaglandin G₂, which is then detected by a fluorometric probe. An inhibitor will reduce the rate of fluorescence generation.
Materials:
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COX-1 and COX-2 enzymes (human recombinant)
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COX Assay Buffer
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COX Probe (e.g., ADHP)
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Heme cofactor
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Arachidonic Acid (substrate)
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4-Ethyl-2-(2-methylthiazol-4-yl)phenol (Test Compound)
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Known selective inhibitors for COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) as positive controls
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DMSO (for dissolving compounds)
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96-well black microplate
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Fluorometric microplate reader (Ex/Em = 535/587 nm)
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in COX Assay Buffer to test a range of concentrations (e.g., 0.01 µM to 100 µM).
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Reaction Setup: In a 96-well plate, set up wells for:
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Enzyme Control (no inhibitor)
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Inhibitor Controls (SC-560 for COX-1, Celecoxib for COX-2)
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Test Compound at various concentrations
-
-
Enzyme Addition: To each well, add the COX Assay Buffer, Heme, and the appropriate enzyme (COX-1 or COX-2).
-
Inhibitor Incubation: Add the test compound dilutions or control inhibitors to the respective wells. Incubate for 10-15 minutes at 37°C to allow for inhibitor binding.
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Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid substrate and the COX Probe to all wells.
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Kinetic Measurement: Immediately place the plate in the microplate reader and measure the fluorescence intensity every minute for 20-30 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
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Conclusion
4-Ethyl-2-(2-methylthiazol-4-yl)phenol is a novel chemical entity with significant, albeit currently unexplored, therapeutic potential. By leveraging the known biological activities of its thiazole and ethyl-phenol components, we predict this molecule to be a promising candidate for further investigation, particularly as an anti-inflammatory agent via COX inhibition. The proposed synthetic and analytical protocols provide a clear roadmap for researchers to synthesize, characterize, and validate the biological activity of this compound. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate its potential as a lead compound in drug development.
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A comprehensive list of references is provided below to support the claims and protocols detailed in this guide.
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